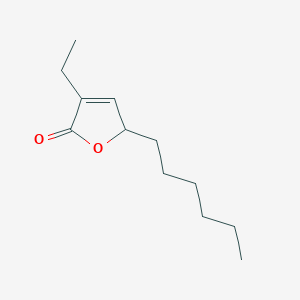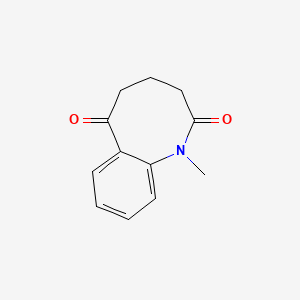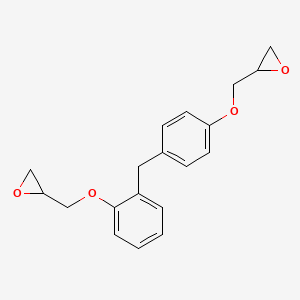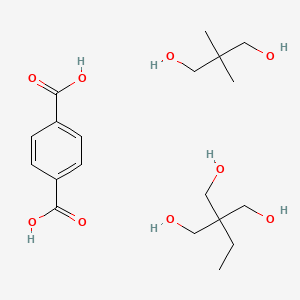
Triphenyl(thiophen-2-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(thiophen-2-yl)stannane is an organotin compound that features a thiophene ring bonded to a tin atom, which is further connected to three phenyl groups. This compound is of significant interest in organic and organometallic chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triphenyl(thiophen-2-yl)stannane can be synthesized through the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. For example, the reaction between thiophen-2-yl bromide and triphenyltin chloride in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Triphenyl(thiophen-2-yl)stannane undergoes various types of reactions, including:
Substitution Reactions: The phenyl groups attached to the tin atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Stille coupling reactions to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in Stille coupling reactions.
Organic Halides: Reactants in coupling reactions.
Solvents: Toluene, tetrahydrofuran (THF), and other organic solvents are commonly used.
Major Products:
Coupling Products: Formation of new carbon-carbon bonds, leading to various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Triphenyl(thiophen-2-yl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential in drug development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of triphenyl(thiophen-2-yl)stannane primarily involves its ability to participate in coupling reactions. The tin atom in the compound can form a bond with a palladium catalyst, facilitating the transfer of the thiophene group to an organic halide, resulting in the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
2-(Tributylstannyl)thiophene: Another organotin compound with similar reactivity but different substituents on the tin atom.
Triphenyltin Chloride: A related compound where the thiophene group is replaced by a chlorine atom.
Uniqueness: Triphenyl(thiophen-2-yl)stannane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other organotin compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.
Propiedades
Número CAS |
54663-76-2 |
|---|---|
Fórmula molecular |
C22H18SSn |
Peso molecular |
433.2 g/mol |
Nombre IUPAC |
triphenyl(thiophen-2-yl)stannane |
InChI |
InChI=1S/3C6H5.C4H3S.Sn/c3*1-2-4-6-5-3-1;1-2-4-5-3-1;/h3*1-5H;1-3H; |
Clave InChI |
RKDVYOKAPQRDLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


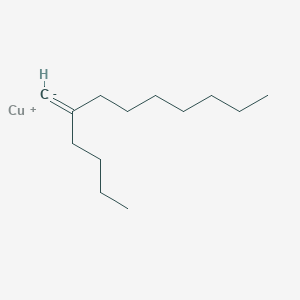
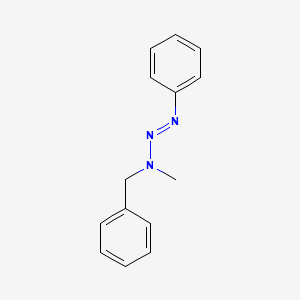


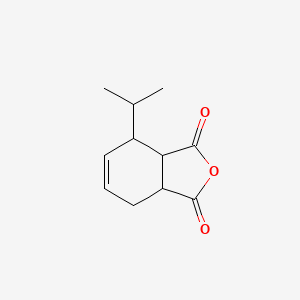

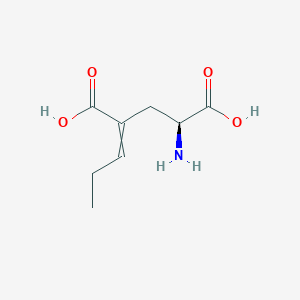
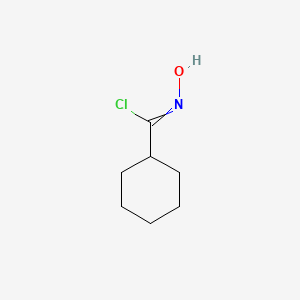
![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
